6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate
Overview
Description
6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C15H10BrFN2O3S and a molecular weight of 397.22 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a quinazoline core substituted with bromine, fluorine, and a sulfonate group .
Preparation Methods
The synthesis of 6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions often include the use of brominating and fluorinating agents to introduce the bromine and fluorine atoms, respectively. The final step involves the sulfonation of the quinazoline derivative with 4-methylbenzenesulfonyl chloride under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinazoline core can undergo oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The sulfonate group can participate in coupling reactions, forming new carbon-sulfur bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting or modulating the activity of the target. The bromine and fluorine atoms, along with the sulfonate group, contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate can be compared with other quinazoline derivatives, such as:
6-Chloro-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate: Similar structure but with chlorine instead of bromine.
6-Bromo-8-methylquinazolin-4-yl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties .
Properties
IUPAC Name |
(6-bromo-8-fluoroquinazolin-4-yl) 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3S/c1-9-2-4-11(5-3-9)23(20,21)22-15-12-6-10(16)7-13(17)14(12)18-8-19-15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSQQLGLEKVQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC=NC3=C2C=C(C=C3F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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